![molecular formula C24H25N2O+ B15281486 3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)
3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium typically involves the condensation of o-phenylenediamine with benzyl halides and phenylpropoxy derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like copper salts can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenylpropoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA, proteins, or enzymes, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-1-methyl-3-phenylurea: Another benzimidazole derivative with similar structural features.
Benzyl 3-phenylpropiolates: Compounds with a benzyl group and phenylpropiolate moiety, used in similar applications.
Uniqueness
3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of benzyl and phenylpropoxy groups enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C24H25N2O+ |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
1-benzyl-3-(3-phenylpropoxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C24H25N2O/c1-3-10-21(11-4-1)14-9-17-27-20-26-19-25(18-22-12-5-2-6-13-22)23-15-7-8-16-24(23)26/h1-8,10-13,15-16,19H,9,14,17-18,20H2/q+1 |
InChI-Schlüssel |
JHUHWJCMCSSAED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCOCN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



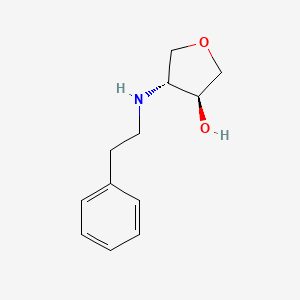
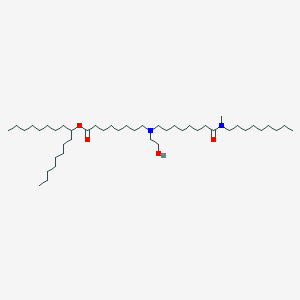
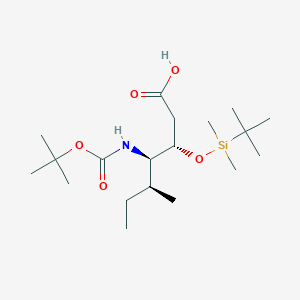
![3-(4-hydroxyquinazolin-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B15281436.png)

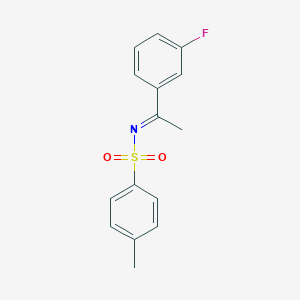
![[1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate](/img/structure/B15281454.png)

![(R)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B15281464.png)
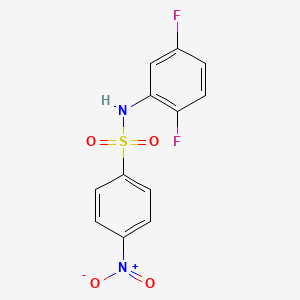

![6-(2-Furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281478.png)
![1-[4-(difluoromethoxy)phenyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281479.png)
